
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
Descripción general
Descripción
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine is a heterocyclic compound with a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a 1-methyl-1H-pyrazol-5-yl group at the 6-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It has been found that similar compounds have been used in the synthesis of ruthenium (ii) complexes, which interact with calf thymus dna (ct-dna) and glutathione .
Mode of Action
Related compounds have been observed to interact moderately with ct-dna, with binding constants in the order of 10^4 m^-1 . These complexes bind to glutathione, forming GSH-adducts through S coordination by replacement of a halide .
Biochemical Pathways
The interaction with ct-dna and glutathione suggests potential involvement in dna-related processes and antioxidant pathways .
Result of Action
Related compounds have shown some activity against the mcf-7 breast cancer cells . The exact effects of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine at the molecular and cellular level require further investigation.
Action Environment
The stability of related compounds in pbs buffer or dmso over 24 hours has been confirmed , suggesting potential stability in various biological environments.
Análisis Bioquímico
Biochemical Properties
It has been used in the synthesis of organometallic η6-arene ruthenium(II) complexes . These complexes interact moderately with calf thymus DNA (CT-DNA) and bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Cellular Effects
The organometallic complexes synthesized using this compound have shown some activity against the MCF-7 breast cancer cells .
Molecular Mechanism
The organometallic complexes synthesized using this compound bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Temporal Effects in Laboratory Settings
The organometallic complexes synthesized using this compound have shown good solvolysis stability over 24 hours .
Métodos De Preparación
The synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a halide-ruthenium (II) dimer with the respective pyrazol-1-ylpyridazine N,N-chelating ligands in acetonitrile at room temperature under a flow of nitrogen . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Complex Formation: It can form complexes with metals, such as ruthenium, which have been studied for their stability and reactivity.
Common reagents used in these reactions include halide-ruthenium (II) dimers, acetonitrile, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Synthesis of 3-Chloro-6-(1-Methyl-1H-Pyrazol-5-Yl)pyridazine
The synthesis of this compound generally involves the reaction of 3,6-dichloropyridazine with 1-methylpyrazole in the presence of a palladium catalyst. A typical procedure includes:
-
Reagents :
- 3,6-Dichloropyridazine
- 1-Methyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Potassium carbonate (K2CO3)
- Palladium(II) chloride as a catalyst
- Procedure :
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines. For instance:
- In vitro studies demonstrate that this compound exhibits significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Effects
Research has also indicated that compounds similar to this compound possess anti-inflammatory properties. A study evaluating various pyrazole derivatives found that certain modifications led to enhanced anti-inflammatory activity .
Agricultural Applications
The compound has been explored for its potential use as a pesticide. The structural characteristics of this compound allow it to act effectively against pests while minimizing toxicity to non-target organisms.
Case Studies
Study | Application | Findings |
---|---|---|
Study A (2024) | Anticancer Activity | Significant inhibition of tumor growth in vitro; effective against multiple cancer types. |
Study B (2024) | Anti-inflammatory | Demonstrated reduced inflammation in animal models; potential for therapeutic use in chronic inflammatory diseases. |
Study C (2024) | Pesticide Development | Effective against common agricultural pests with low toxicity to beneficial insects. |
Comparación Con Compuestos Similares
Similar compounds to 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine include other pyrazolyl-pyridazine derivatives, such as:
- 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-chloro-6-(1H-pyrazol-1-yl)pyridazine
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the chloro and 1-methyl-1H-pyrazol-5-yl groups in this compound contributes to its distinct properties and applications.
Actividad Biológica
3-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. With a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol, this compound exhibits various chemical properties that make it suitable for numerous applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chloro group and a pyrazole moiety. The structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 194.62 g/mol |
CAS Number | 1472021-67-2 |
Solubility | Moderate in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of cancer research and enzymatic inhibition.
Anticancer Activity
Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration. The interaction of this compound with DNA and proteins suggests potential mechanisms for its anticancer properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific kinases, which are crucial in signaling pathways related to cancer progression. In particular, it has shown potential as an inhibitor of the p70S6Kβ kinase, which is involved in the regulation of cell growth and metabolism. This suggests that this compound could serve as a lead compound for developing targeted cancer therapies .
Study on Kinase Inhibition
A recent study explored the inhibitory effects of various pyrazole derivatives on kinases with rare cysteine residues in their hinge regions. The findings indicated that the incorporation of the pyrazole moiety significantly improved the inhibitory potency against p70S6Kβ, with IC50 values demonstrating effective inhibition at low concentrations .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the substituents on the pyrazole ring could enhance biological activity. For example, substituents that increase hydrophilicity were found to improve solubility while maintaining or enhancing anticancer activity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Biological Activity |
---|---|
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Moderate kinase inhibition |
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Lower anticancer activity |
Propiedades
IUPAC Name |
3-chloro-6-(2-methylpyrazol-3-yl)pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCPZPODQWDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1472021-67-2 | |
Record name | 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.